molecular formula C13H15N5O2 B2414130 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide CAS No. 1797293-04-9

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide

Cat. No.: B2414130
CAS No.: 1797293-04-9
M. Wt: 273.296
InChI Key: HAYMVIISCMTAMM-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide is a synthetic small molecule building block and research compound of significant interest in medicinal chemistry and drug discovery. This chemical features a central 4-(dimethylamino)-2-methoxypyrimidine ring system connected to a nicotinamide moiety, creating a multifunctional heterocyclic scaffold. The molecular structure incorporates several pharmacologically privileged motifs, including the dimethylamino electron-donating group and methoxy substituent on the pyrimidine ring, which influence electron distribution and molecular conformation. The nicotinamide (pyridine-3-carboxamide) component provides hydrogen bonding capabilities through its amide functionality and serves as a potential metal coordination site. Compounds containing similar 2-aminopyrimidine and nicotinamide structural motifs have demonstrated substantial research utility as kinase inhibitors, particularly targeting receptor tyrosine kinases like VEGF receptors . The structural design suggests potential application as a protein kinase inhibitor scaffold, where the pyrimidine core can occupy the ATP-binding pocket of kinase domains, while the nicotinamide extension may provide additional interactions with adjacent hydrophobic regions. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal applications. Researchers investigating structure-activity relationships in heterocyclic compounds, developing targeted therapies for proliferative disorders, or exploring chemical biology probes will find this molecule particularly valuable. The compound's physicochemical properties, including molecular weight, polarity, and hydrogen bonding capacity, can be optimized through modification of its substituents to enhance binding affinity, selectivity, and drug-like characteristics. Proper handling procedures should be followed, and the material should be stored under appropriate conditions to maintain stability.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYMVIISCMTAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the nicotinamide moiety, potentially yielding reduced forms of the compound.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the pyrimidine or nicotinamide moieties.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Inhibition of Kinases

One of the most promising applications of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide is its potential as a kinase inhibitor. Preliminary studies indicate that it may inhibit Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell signaling pathways. The inhibition of BTK is particularly relevant for developing therapies for B-cell malignancies such as chronic lymphocytic leukemia (CLL) . This suggests that the compound could serve as a lead structure for further drug development targeting these cancers.

Antifungal Activity

Research has shown that some derivatives of nicotinamide exhibit antifungal properties. This compound may be explored as a candidate for new antifungal agents due to its structural similarities to known bioactive compounds . This application is significant given the rising incidence of fungal infections and the need for novel antifungal therapies.

Cellular Energy Metabolism

The compound's structural similarity to nicotinamide suggests it might influence cellular energy metabolism and DNA repair processes. Nicotinamide is known to play a role in these biological functions, indicating that this compound could share similar effects .

Pesticidal Properties

Given its bioactivity, this compound has potential applications in agriculture as a pesticide or herbicide. The compound's ability to inhibit specific biological pathways in pests could lead to the development of more effective agricultural chemicals .

Polymer Incorporation

In materials science, this compound can be incorporated into polymers to enhance specific properties such as thermal stability or electrical conductivity. Its unique chemical structure allows it to act as a functional additive in various material formulations .

Case Studies and Research Findings

Study Focus Findings
Study on BTK InhibitionInvestigated the inhibitory effects on BTKShowed potential therapeutic implications for CLL treatment
Antifungal Activity AssessmentEvaluated the antifungal properties of nicotinamide derivativesSuggested that this compound could serve as a basis for new antifungal agents
Energy Metabolism RoleExplored the influence on cellular energy metabolismIndicated possible roles in DNA repair processes similar to nicotinamide

Synthesis and Production

The synthesis of this compound typically involves two main steps:

  • Formation of the Pyrimidine Ring : This is achieved through condensation reactions between suitable precursors.
  • Coupling with Nicotinamide : The pyrimidine derivative is coupled with nicotinamide using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) .

In industrial settings, optimizing these synthetic routes can enhance yield and purity through advanced techniques like high-performance liquid chromatography.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets through hydrogen bonding and electrostatic interactions. The methoxy group may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    Nicotinamide: A simpler derivative that lacks the pyrimidine ring and specific substitutions.

    4-dimethylaminopyridine: A related compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness:

    Enhanced Bioactivity: The presence of both the dimethylamino and methoxy groups in the pyrimidine ring enhances the compound’s bioactivity compared to simpler nicotinamide derivatives.

    Versatility: The compound’s unique structure allows it to participate in a wider range of chemical reactions and applications.

Biological Activity

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. Its unique structure, featuring a pyrimidine ring substituted with both a dimethylamino group and a methoxy group, contributes to its notable biological activity, particularly as a potential kinase inhibitor. This article delves into the compound's biological activities, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}N4_{4}O2_{2}, with a molecular weight of 273.29 g/mol. The compound can be described as having:

  • Pyrimidine Ring : Central to its structure, providing specific interactions with biological targets.
  • Dimethylamino Group : Enhances solubility and potential interactions with enzymes.
  • Methoxy Group : May influence the compound's pharmacokinetics and biological activity.

Kinase Inhibition

One of the most significant biological activities of this compound is its potential to inhibit specific kinases, notably Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell signaling pathways, and its inhibition is considered promising for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) . Preliminary studies indicate that this compound may selectively inhibit BTK, leading to reduced proliferation of malignant B-cells.

Influence on Cellular Processes

Beyond kinase inhibition, this compound may also affect cellular energy metabolism and DNA repair processes due to its structural similarity to nicotinamide. Nicotinamide is known for its role in cellular metabolism, particularly in the synthesis of NAD+^+, which is essential for various biochemical reactions within cells .

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Pyrimidine Ring : This step includes a condensation reaction between 2-methoxy-4,6-dichloropyrimidine and dimethylamine.
  • Coupling with Nicotinamide : The pyrimidine derivative is coupled with nicotinamide using coupling agents such as dicyclohexylcarbodiimide (DCC), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP) .

Research Findings and Case Studies

A variety of studies have explored the biological effects and therapeutic potential of this compound:

In vitro Studies

  • Cell Viability Assays : Research has indicated that this compound exhibits selective toxicity towards certain cancer cell lines, particularly neuroblastoma cells. For instance, concentrations above 10 μM resulted in significant cell viability loss in SH-SY5Y neuroblastoma cell lines .
  • Kinase Activity Profiling : Studies have shown that this compound effectively inhibits BTK activity in vitro, leading to decreased B-cell proliferation .

In vivo Studies

  • Mouse Models : In SCID mouse models treated with anti-CD40 antibodies to induce colitis, administration of this compound demonstrated dose-dependent efficacy in reducing inflammation . Histological evaluations indicated significant improvements comparable to established treatments.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits Bruton's tyrosine kinase (BTK), potentially useful for treating CLL
Cellular MetabolismMay influence NAD+^+ synthesis and DNA repair processes due to structural similarity
Selective ToxicityExhibits specific toxicity towards neuroblastoma cell lines at higher concentrations
Anti-inflammatory EffectsDemonstrated efficacy in mouse models for reducing colitis symptoms

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide, and how can regioselectivity challenges be addressed?

Answer:
A multi-step synthesis is typically employed. Key steps include:

  • Pyrimidine Ring Functionalization: Introduce dimethylamino and methoxy groups at positions 4 and 2, respectively, using nucleophilic substitution under controlled pH and temperature to avoid over-alkylation .
  • Nicotinamide Coupling: Utilize carbodiimide-based coupling agents (e.g., EDCI/HOBt) to attach the nicotinamide moiety to the pyrimidine core. Solvent choice (e.g., DMF or DCM) and base (e.g., triethylamine) influence reaction efficiency .
  • Regioselectivity: Protect reactive sites (e.g., amino groups) with tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups during intermediate steps to direct substitution to desired positions .

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